Tedizolid Tedizolid Tedizolid is an oxazolidinone antibiotic, similar to linezolid, which has a broad spectrum of activity against gram positive bacteria including methicillin resistant Staphyloccocal aureus (MRSA). Tedizolid has been associated with a low rate of transient serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
Tedizolid is a member of the class of pyridines that is pyridine which is substituted by a 2-methyl-2H-tetrazol-5-yl group at position 2 and by a 2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl group at position 5. It is used as its phosphate pro-drug used for the treatment of acute bacterial skin and skin structure infections caused by certain susceptible bacteria, including Staphylococcus aureus (including methicillin-resistant strains (MRSA) and methicillin-susceptible strains), various Streptococcus species, and Enterococcus faecalis. It has a role as an antimicrobial agent, a drug metabolite and a protein synthesis inhibitor. It is a member of pyridines, a member of tetrazoles, an organofluorine compound, an oxazolidinone, a primary alcohol and a carbamate ester.
Drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus penumoniae, represent a massive public health threat. Tedizolid is a member of the oxazolidinone class of antibiotics, which includes the previously approved [linezolid] and is generally effective against multidrug-resistant Gram-positive bacteria. Tedizolid is indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and is generally more effective and more tolerable than [linezolid]. Tedizolid was approved by the FDA on June 20, 2014, for sale by Cubist Pharmaceuticals as tedizolid phosphate (SIVEXTRO®). This product is currently available as both an oral tablet and as a powder for intravenous injection.
Brand Name: Vulcanchem
CAS No.: 856866-72-3
VCID: VC0515593
InChI: InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1
SMILES: CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
Molecular Formula: C17H15FN6O3
Molecular Weight: 370.3 g/mol

Tedizolid

CAS No.: 856866-72-3

Inhibitors

VCID: VC0515593

Molecular Formula: C17H15FN6O3

Molecular Weight: 370.3 g/mol

Purity: 99%

Tedizolid - 856866-72-3

CAS No. 856866-72-3
Product Name Tedizolid
Molecular Formula C17H15FN6O3
Molecular Weight 370.3 g/mol
IUPAC Name (5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1
Standard InChIKey XFALPSLJIHVRKE-GFCCVEGCSA-N
Isomeric SMILES CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F
SMILES CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
Canonical SMILES CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
Appearance White to Off-White Solid
Melting Point 199-202°C
Description Tedizolid is an oxazolidinone antibiotic, similar to linezolid, which has a broad spectrum of activity against gram positive bacteria including methicillin resistant Staphyloccocal aureus (MRSA). Tedizolid has been associated with a low rate of transient serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
Tedizolid is a member of the class of pyridines that is pyridine which is substituted by a 2-methyl-2H-tetrazol-5-yl group at position 2 and by a 2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl group at position 5. It is used as its phosphate pro-drug used for the treatment of acute bacterial skin and skin structure infections caused by certain susceptible bacteria, including Staphylococcus aureus (including methicillin-resistant strains (MRSA) and methicillin-susceptible strains), various Streptococcus species, and Enterococcus faecalis. It has a role as an antimicrobial agent, a drug metabolite and a protein synthesis inhibitor. It is a member of pyridines, a member of tetrazoles, an organofluorine compound, an oxazolidinone, a primary alcohol and a carbamate ester.
Drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus penumoniae, represent a massive public health threat. Tedizolid is a member of the oxazolidinone class of antibiotics, which includes the previously approved [linezolid] and is generally effective against multidrug-resistant Gram-positive bacteria. Tedizolid is indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and is generally more effective and more tolerable than [linezolid]. Tedizolid was approved by the FDA on June 20, 2014, for sale by Cubist Pharmaceuticals as tedizolid phosphate (SIVEXTRO®). This product is currently available as both an oral tablet and as a powder for intravenous injection.
Purity 99%
Solubility DMSO (Slightly)
Synonyms 3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one; 3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-hydroxymethyloxazolidin-2-one; tedizolid; torezolid; TR 700; TR-700; TR700
Reference 1: Singh KV, Arias CA, Murray BE. Tedizolid as step-down therapy following
daptomycin versus continuation of daptomycin against enterococci and
Staphylococcus aureus (MRSA/VRSA) in a rat endocarditis model. Antimicrob Agents
Chemother. 2020 Mar 2. pii: AAC.02303-19. doi: 10.1128/AAC.02303-19. [Epub ahead
of print] PubMed PMID: 32122892.


2: Dorn C, Schießer S, Wulkersdorfer B, Hitzenbichler F, Kees MG, Zeitlinger M.
Determination of free clindamycin, flucloxacillin or tedizolid in plasma: Pay
attention to physiological conditions when using ultrafiltration. Biomed
Chromatogr. 2020 Mar 1:e4820. doi: 10.1002/bmc.4820. [Epub ahead of print] PubMed
PMID: 32115736.


3: de Castro Julve M, Miralles Albors P, Ortonobes Roig S, Vives R, Falgueras L,
Gómez-Valent M. Hypertensive crisis following the administration of tedizolid:
possible serotonin syndrome. Eur J Hosp Pharm. 2020 Jan;27(1):52-54. doi:
10.1136/ejhpharm-2018-001752. Epub 2018 Dec 1. PubMed PMID: 32064090; PubMed
Central PMCID: PMC6992968.


4: Carvalhaes CG, Sader HS, Flamm RK, Streit JM, Mendes RE. Assessment of
Tedizolid In Vitro Activity and Resistance Mechanisms against a Collection of
Enterococcus spp. Causing Invasive Infections, Including Isolates Requiring an
Optimized Dosing Strategy for Daptomycin from U.S. and European Medical Centers,
2016 to 2018. Antimicrob Agents Chemother. 2020 Mar 24;64(4). pii: e00175-20.
doi: 10.1128/AAC.00175-20. Print 2020 Mar 24. PubMed PMID: 32015026.


5: Kullar R, Puzniak LA, Swindle JP, Lodise T. Retrospective Real-World
Evaluation of Outcomes in Patients with Skin and Soft Structure Infections
Treated with Tedizolid in an Outpatient Setting. Infect Dis Ther. 2020
Mar;9(1):107-117. doi: 10.1007/s40121-019-00279-0. Epub 2020 Jan 23. PubMed PMID:
31974828; PubMed Central PMCID: PMC7054470.


6: Ruth MM, Koeken VACM, Pennings LJ, Svensson EM, Wertheim HFL, Hoefsloot W, van
Ingen J. Is there a role for tedizolid in the treatment of non-tuberculous
mycobacterial disease? J Antimicrob Chemother. 2020 Mar 1;75(3):609-617. doi:
10.1093/jac/dkz511. PubMed PMID: 31886864; PubMed Central PMCID: PMC7021090.


7: Giménez-Arufe V, Gutiérrez-Urbón JM, Blanco-Aparicio M, Míguez-Rey E,
Martín-Herranz MI. Pulmonary nocardiosis treated with tedizolid. Farm Hosp. 2019
Nov 1;43(6):208-210. doi: 10.7399/fh.11256. PubMed PMID: 31705645.


8: Timm A, Abendschön P, Tölgyesi L, Horn H, Borowska E. Solar-mediated
degradation of linezolid and tedizolid under simulated environmental conditions:
Kinetics, transformation and toxicity. Chemosphere. 2020 Feb;241:125111. doi:
10.1016/j.chemosphere.2019.125111. Epub 2019 Oct 14. PubMed PMID: 31683437.


9: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury
[Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and
Kidney Diseases; 2012-. Available from
http://www.ncbi.nlm.nih.gov/books/NBK548697/
PubMed PMID: 31644007.


10: Roch M, Varela MC, Taglialegna A, Rosato AE. Tedizolid is a promising
antimicrobial option for the treatment of Staphylococcus aureus infections in
cystic fibrosis patients. J Antimicrob Chemother. 2020 Jan 1;75(1):126-134. doi:
10.1093/jac/dkz418. PubMed PMID: 31617901.
PubChem Compound 11234049
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator